Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate
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Overview
Description
Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and an oxa-azaspiro ring system. The molecular formula of this compound is C12H21NO4, and it has a molecular weight of 243.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic ring system through a cyclization reaction. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological targets, potentially leading to novel therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate: Similar spirocyclic structure but lacks the hydroxymethyl group.
Tert-butyl (s)-5-(hydroxymethyl)-4-oxa-7-azaspiro[2.5]octane-7-carboxylate: Similar structure with variations in the position of functional groups.
Uniqueness
Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. The presence of the hydroxymethyl group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl (6S)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-8-12(13)4-5-12/h9,14H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
IKYQXSSDWRYNKR-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](OCC12CC2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC12CC2)CO |
Origin of Product |
United States |
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